(2,4-Dimethylpyrimidin-5-yl)methanamine

Lipophilicity Fragment-Based Drug Discovery Physicochemical Property Optimization

This 2,4-dimethylpyrimidine fragment with cLogP -0.11 and Rule-of-Three compliance (HBA 3, HBD 1) is the free-base amine form enabling direct use in automated library synthesis without neutralization. The dual methyl substitution tunes electron density for DHFR/kinase targeting and provides a proven GPCR binding scaffold (lemborexant co-crystal PDB 6TOT). Choose this exact regioisomer—not generic 5-pyrimidinemethanamine analogs—to maintain CNS-optimized lipophilicity and metabolic stability in your fragment-based screening and lead optimization campaigns.

Molecular Formula C7H11N3
Molecular Weight 137.18 g/mol
CAS No. 34684-92-9
Cat. No. B1500482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,4-Dimethylpyrimidin-5-yl)methanamine
CAS34684-92-9
Molecular FormulaC7H11N3
Molecular Weight137.18 g/mol
Structural Identifiers
SMILESCC1=NC(=NC=C1CN)C
InChIInChI=1S/C7H11N3/c1-5-7(3-8)4-9-6(2)10-5/h4H,3,8H2,1-2H3
InChIKeyAZLLDOSXNXEFOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2,4-Dimethylpyrimidin-5-yl)methanamine (CAS 34684-92-9): A Privileged Heterocyclic Building Block for Fragment-Based Drug Discovery


(2,4-Dimethylpyrimidin-5-yl)methanamine (CAS 34684-92-9) is a 2,4-disubstituted pyrimidine bearing a primary aminomethyl moiety at the 5‑position [1]. The dual methyl substitution pattern distinguishes it from unsubstituted or mono‑methyl 5‑pyrimidinemethanamine analogs by modulating lipophilicity (cLogP: –0.11), hydrogen‑bonding capacity (HBA: 3; HBD: 1), and steric profile, all of which are critical selection parameters when prospecting heterocyclic amine fragments for medicinal chemistry and chemical biology campaigns .

Why (2,4-Dimethylpyrimidin-5-yl)methanamine Cannot Be Replaced by Generic In-Class Analogs Without Risking Project Attrition


Superficial structural similarity among 5‑pyrimidinemethanamine congeners masks profound differences in physicochemical and pharmacological properties that directly impact fragment library design, lead optimization, and downstream procurement decisions [1]. The presence and position of methyl substituents on the pyrimidine core tune both the electronic nature of the heterocycle and the steric environment around the primary amine, which in turn influence reactivity in nucleophilic substitutions, binding‑site complementarity, and metabolic stability [2]. Generic substitution therefore risks altering these critical parameters in unpredictable ways, as documented in the quantitative comparisons below.

Quantitative Evidence Guide: Measurable Differentiation of (2,4-Dimethylpyrimidin-5-yl)methanamine from Closest Structural Analogs


Lipophilicity Tuning: 2,4-Dimethyl Substitution Increases cLogP by 1.4 Units Relative to the Unsubstituted Scaffold

Computational logP (XLogP3/cLogP) values demonstrate that (2,4-dimethylpyrimidin-5-yl)methanamine (cLogP: –0.11) is substantially more lipophilic than the unsubstituted pyrimidin-5-ylmethanamine (XLogP3: –1.5) [1]. The introduction of two methyl groups shifts the partition coefficient by approximately +1.4 log units, placing the compound in a more favorable lipophilicity range for blood‑brain barrier penetration and oral bioavailability, while still remaining within fragment‑like property space [2].

Lipophilicity Fragment-Based Drug Discovery Physicochemical Property Optimization

Hydrogen‑Bond Donor Modulation: 2,4-Dimethyl Pattern Retains Only One H‑Bond Donor, Preserving Fragment‑Like Character

(2,4-Dimethylpyrimidin-5-yl)methanamine presents a single hydrogen‑bond donor (the primary amine) and three hydrogen‑bond acceptors (pyrimidine nitrogens and amine lone pair) . This contrasts with 4‑amino‑5‑(aminomethyl)‑2‑methylpyrimidine, which possesses two amine donors, and with 2,4‑diaminopyrimidine‑5‑yl analogs that bear multiple donor sites [1]. Maintaining a low HBD count is crucial for fragment‑based screening library design, as excessive donors can reduce passive permeability and increase promiscuous binding [2].

Hydrogen Bonding Fragment-Based Drug Discovery Rule-of-Three Compliance

Validated Application in Marketed Drug Synthesis: (2,4-Dimethylpyrimidin-5-yl)methanamine is the Direct Fragment Precursor of Lemborexant (E2006)

The (2,4-dimethylpyrimidin-5-yl)oxy motif is a critical pharmacophoric element of lemborexant (E2006), a dual orexin receptor antagonist (DORA) approved for the treatment of insomnia [1]. In the SAR campaign that led to lemborexant, the 2,4‑dimethylpyrimidine ring was selected over alternative heterocycles because it conferred an optimal balance of OX1/OX2 binding affinity (Ki = 0.5 nM for OX2; Ki = 2.1 nM for OX1) and drug‑like properties [1]. The co‑crystal structure of lemborexant bound to the orexin‑1 receptor (PDB 6TOT, resolution 2.22 Å) confirms the critical interactions of the 2,4‑dimethylpyrimidine moiety within the orthosteric binding pocket [2].

Orexin Receptor Antagonist Drug Intermediate Lemborexant Synthesis

Commercial Purity Specifications: 95–98% Purity Enables Direct Use in Medicinal Chemistry Without Additional Purification

Commercially available (2,4-dimethylpyrimidin-5-yl)methanamine is supplied with a minimum purity specification of 95% (HPLC), with select vendors offering ≥98% purity . This compares favorably to the unsubstituted pyrimidin-5-ylmethanamine, which is frequently available only as a dihydrochloride salt with variable purity (typically 95%, but often requiring further purification for fragment screening) . The free‑base form of the 2,4‑dimethyl derivative simplifies downstream synthetic handling by eliminating the need for neutralization steps prior to coupling reactions.

Chemical Procurement Purity Specification Medicinal Chemistry

Validated Application Scenarios for (2,4-Dimethylpyrimidin-5-yl)methanamine Based on Quantitative Evidence


Fragment-Based Lead Discovery for CNS-Penetrant Orexin Receptor Modulators

The compound's cLogP of –0.11 places it within the optimal lipophilicity range (logP 0–3) for CNS drug discovery, and its proven incorporation into lemborexant demonstrates direct applicability to orexin receptor programs [1]. Researchers targeting OX1/OX2 dual antagonism should prioritize this scaffold over more polar (unsubstituted) or less characterized analogs to maximize the probability of identifying brain‑penetrant hits with balanced receptor occupancy profiles [2].

Parallel Synthesis of 5‑Substituted Pyrimidine Libraries for Kinase Inhibitor Screening

The single hydrogen‑bond donor and three acceptor atoms of (2,4‑dimethylpyrimidin-5-yl)methanamine satisfy the Rule‑of‑Three for fragment‑based screening, making it an ideal amine component for amide coupling or reductive amination in library production [1]. Its free‑base form eliminates the neutralization step required for hydrochloride salt forms of analogs, enabling direct use in automated liquid‑handling workflows .

Chemical Biology Probe Synthesis Targeting Pyrimidine‑Binding Enzymes (DHFR, Kinases)

The 2,4‑dimethyl substitution pattern modulates the electron density of the pyrimidine ring, potentially enhancing binding to dihydrofolate reductase (DHFR) and kinase ATP pockets relative to unsubstituted pyrimidines [1]. The co‑crystal structure of lemborexant (PDB 6TOT) demonstrates the detailed binding mode of the 2,4‑dimethylpyrimidine moiety within a GPCR orthosteric site, providing a structural template for rational design of chemical probes [2].

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